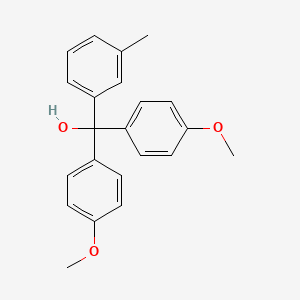
4,4'-Dimethoxy-3''-methyltrityl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dimethoxy-3’'-methyltrityl alcohol is an organic compound with the molecular formula C22H22O3. It is a derivative of trityl alcohol, characterized by the presence of two methoxy groups and a methyl group attached to the trityl core. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethoxy-3’‘-methyltrityl alcohol typically involves the reaction of 4,4’-dimethoxybenzophenone with methylmagnesium bromide (a Grignard reagent) in an ether solvent. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 4,4’-Dimethoxy-3’'-methyltrityl alcohol may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Dimethoxy-3’'-methyltrityl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,4’-dimethoxy-3’'-methylbenzophenone.
Reduction: Formation of 4,4’-dimethoxy-3’'-methyltrityl hydrocarbon.
Substitution: Formation of various substituted trityl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-Dimethoxy-3’'-methyltrityl alcohol has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4’-Dimethoxy-3’'-methyltrityl alcohol involves its ability to act as a protecting group in organic synthesis. The methoxy and methyl groups provide steric hindrance, protecting the core structure from unwanted reactions. This compound can also interact with various molecular targets, including enzymes and receptors, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dimethoxytrityl alcohol: Lacks the methyl group present in 4,4’-Dimethoxy-3’'-methyltrityl alcohol.
4-Methoxytrityl alcohol: Contains only one methoxy group compared to the two in 4,4’-Dimethoxy-3’'-methyltrityl alcohol.
Trityl alcohol: The parent compound without any methoxy or methyl substitutions.
Uniqueness
4,4’-Dimethoxy-3’'-methyltrityl alcohol is unique due to the presence of both methoxy and methyl groups, which provide specific steric and electronic properties. These properties make it particularly useful as a protecting group in organic synthesis and in the development of specialized reagents and materials.
Eigenschaften
CAS-Nummer |
541540-97-0 |
|---|---|
Molekularformel |
C22H22O3 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
bis(4-methoxyphenyl)-(3-methylphenyl)methanol |
InChI |
InChI=1S/C22H22O3/c1-16-5-4-6-19(15-16)22(23,17-7-11-20(24-2)12-8-17)18-9-13-21(25-3)14-10-18/h4-15,23H,1-3H3 |
InChI-Schlüssel |
CVEOHCDYVDNANP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


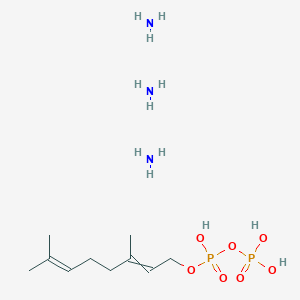
![(2S)-2-({[(1S)-1-{3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl}-2-carbamoylethyl]carbamoyl}amino)-3-hydroxybutanoic acid](/img/structure/B13396048.png)
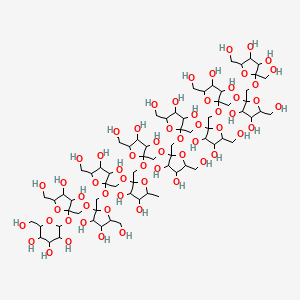
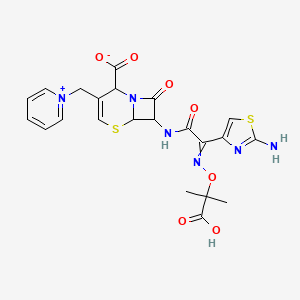

![[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B13396057.png)
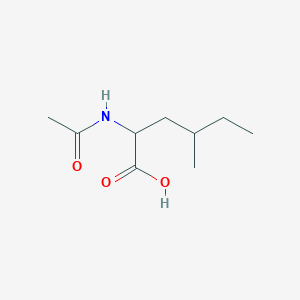


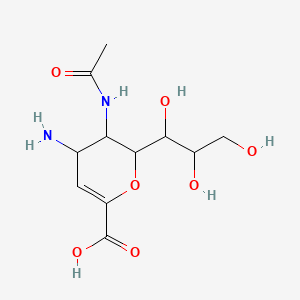
![9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol](/img/structure/B13396096.png)
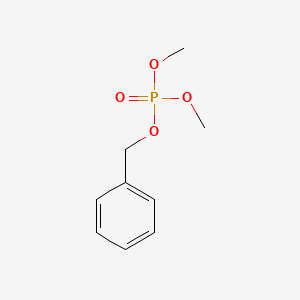

![Cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol](/img/structure/B13396129.png)
